4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the hybridization of the atoms, and the presence of any notable structural features like aromatic rings or stereochemistry .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant (what can be made from it) or a product (what it can be made from) .Physical and Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has demonstrated the synthesis of complex molecules and the investigation of their chemical properties. For example, a study by Yin et al. (2008) described a facile approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing a methodology that might be applicable to the synthesis or functionalization of compounds like 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione (Yin et al., 2008).
Material Science Applications
In material science, compounds with fluorophenyl groups have been utilized to modify electronic properties of materials. A study on benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives by Getmanenko et al. (2013) explored the synthesis, electronic properties, and charge transport, which are critical for organic field-effect transistors (OFETs) (Getmanenko et al., 2013).
Pharmaceutical and Biological Studies
While direct applications in pharmaceuticals were not highlighted due to the exclusion criteria, the structural motifs similar to this compound often find relevance in the development of bioactive molecules. Studies involving the synthesis and biological activity assessment of related compounds could inform potential pharmacological applications.
Electronic and Photovoltaic Applications
Compounds incorporating difluorophenyl units are frequently investigated for their utility in electronic and photovoltaic applications. For instance, the enhancement of electronic devices through the modification of polymeric materials with specific functional groups could be analogous to the applications of the compound (Zeng et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway in fungi . Ergosterol is vital for the integrity of the fungal cell membrane. By inhibiting CYP51, the compound disrupts ergosterol production, leading to cell death .
Pharmacokinetics
It’s worth noting that the compound exhibits selective inhibition of fungal cyp51 and has shown remarkable potency against candida species during in vitro pharmacological studies .
Result of Action
The molecular effect of the compound’s action is the disruption of ergosterol synthesis, leading to increased permeability of the fungal cell membranes . The cellular effect is the death of the fungal cells due to the loss of membrane integrity .
Safety and Hazards
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylthiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2S/c1-6-11(16)14(10(15)5-17-6)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAUBRZFQKAVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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